molecular formula C10H7KN2O3 B3373520 potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 1007190-44-4

potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B3373520
CAS No.: 1007190-44-4
M. Wt: 242.27 g/mol
InChI Key: MEXCRCXTORQMOQ-UHFFFAOYSA-M
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Description

Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is part of the pyrazole family, which is highly valued in organic synthesis due to its versatile framework and significant biological activities. Pyrazoles have been extensively studied for their roles in various sectors, including medicine and agriculture .

Preparation Methods

The synthesis of potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or photoredox reactions. One common method includes the use of a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods may utilize resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 to enhance the reaction efficiency and eco-friendliness .

Chemical Reactions Analysis

Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition-metal catalysts, photoredox conditions, and one-pot multicomponent processes. Major products formed from these reactions vary depending on the specific reagents and conditions used but often include substituted pyrazoles and other heterocyclic compounds .

Scientific Research Applications

Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential in biological studies due to its antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as an anticancer and antidiabetic agent.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;4-hydroxy-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.K/c13-8-6-12(11-9(8)10(14)15)7-4-2-1-3-5-7;/h1-6,13H,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXCRCXTORQMOQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)[O-])O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

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